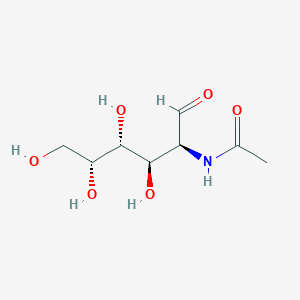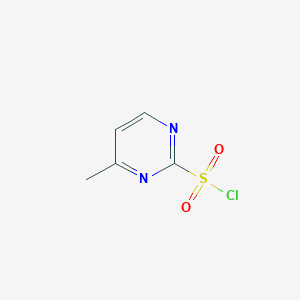
3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C14H20BrN. It is a derivative of naphthalene, where the amine group is attached to the second carbon of the naphthalene ring, and the bromine atom is attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the bromination of 5,6,7,8-tetrahydronaphthalen-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amine group to an amine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products like azides, nitriles, or other substituted derivatives.
Oxidation: Products like imines or nitriles.
Reduction: Products like de-brominated naphthalenes or amine derivatives.
Scientific Research Applications
3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the bromine atom.
2-Amino-5,6,7,8-tetrahydronaphthalene: Another derivative with slight structural differences.
6-Aminotetralin: A related compound with potential biological activity.
Uniqueness
3-Bromo-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and binding properties compared to its non-brominated counterparts. This makes it a valuable compound for specific synthetic and research applications .
Properties
CAS No. |
99359-29-2 |
|---|---|
Molecular Formula |
C10H12BrN |
Molecular Weight |
226.11 g/mol |
IUPAC Name |
3-bromo-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C10H12BrN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h5-6H,1-4,12H2 |
InChI Key |
YNUSATBZZCEVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


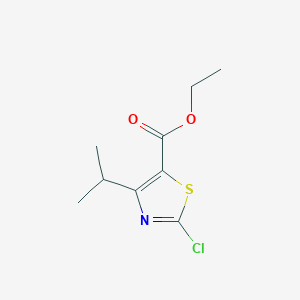
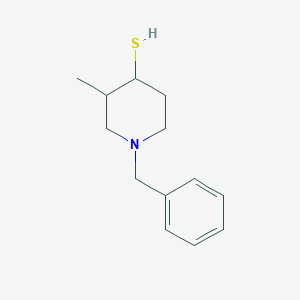
![2,4,6,8,9,10-Hexathiatricyclo[3.3.1.1(3,7)]decane, 1-ethyl-](/img/structure/B13965730.png)
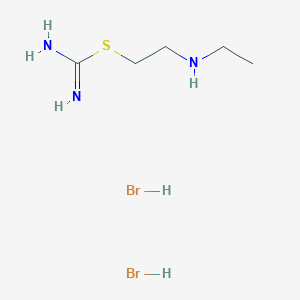
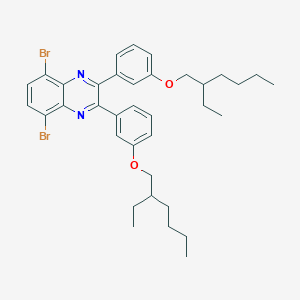
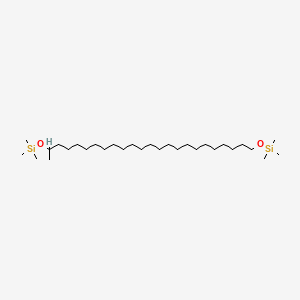
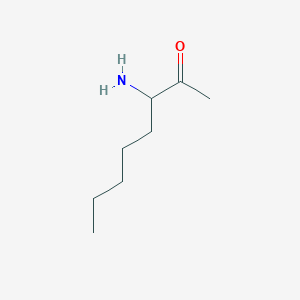
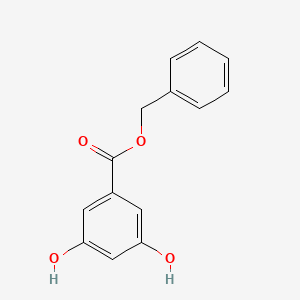
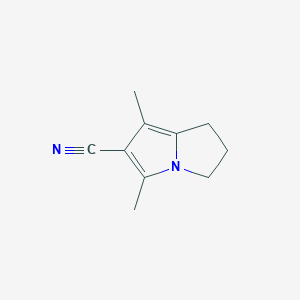

![4-[3-(Tert-butoxycarbonylamino)propylamino]-2-chloro-3-nitroquinoline](/img/structure/B13965771.png)
![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
